1-(2-Bromo-6-fluorophenyl)propan-1-amine
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Overview
Description
1-(2-Bromo-6-fluorophenyl)propan-1-amine is a chemical compound with the molecular formula C9H11BrFN It is known for its unique structural features, which include a bromine and a fluorine atom attached to a phenyl ring, and an amine group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-fluorophenyl)propan-1-amine typically involves the following steps:
Bromination and Fluorination: The starting material, phenylpropane, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 6 positions of the phenyl ring, respectively.
Amination: The brominated and fluorinated phenylpropane is then subjected to amination to introduce the amine group at the 1 position of the propyl chain.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, followed by amination under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can optimize the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-6-fluorophenyl)propan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amine group can undergo oxidation to form corresponding imines or reduction to form amines with different oxidation states.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the amine group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for the reduction of the amine group.
Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-(2-Bromo-6-fluorophenyl)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-fluorophenyl)propan-1-amine involves its interaction with molecular targets and pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. The amine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-6-fluorophenyl)propan-1-amine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-6-chlorophenyl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Bromo-6-methylphenyl)propan-1-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-(2-Bromo-6-fluorophenyl)propan-1-amine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and potential applications. The presence of both halogens can enhance the compound’s stability and reactivity in various chemical reactions.
Properties
CAS No. |
1270517-97-9 |
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Molecular Formula |
C9H11BrFN |
Molecular Weight |
232.09 g/mol |
IUPAC Name |
1-(2-bromo-6-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11BrFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3 |
InChI Key |
PEPLTTSJDZYFNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC=C1Br)F)N |
Origin of Product |
United States |
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